molecular formula C12H12O5 B13951647 2-[(2-Methoxyphenyl)methylidene]butanedioic acid CAS No. 24289-96-1

2-[(2-Methoxyphenyl)methylidene]butanedioic acid

Katalognummer: B13951647
CAS-Nummer: 24289-96-1
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: UNGXMTYKICNNSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Methoxyphenyl)methylidene]butanedioic acid is an organic compound with the molecular formula C12H12O5 It is a derivative of butanedioic acid, featuring a methoxyphenyl group attached to the butanedioic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)methylidene]butanedioic acid typically involves the condensation of 2-methoxybenzaldehyde with butanedioic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Methoxyphenyl)methylidene]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carbonyl group in the butanedioic acid moiety can be reduced to form a diol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-[(2-Methoxyphenyl)methylidene]butanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(2-Methoxyphenyl)methylidene]butanedioic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the butanedioic acid moiety can form ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(2-Hydroxyphenyl)methylidene]butanedioic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-[(2-Chlorophenyl)methylidene]butanedioic acid: Similar structure but with a chlorine atom instead of a methoxy group.

    2-[(2-Nitrophenyl)methylidene]butanedioic acid: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

2-[(2-Methoxyphenyl)methylidene]butanedioic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

24289-96-1

Molekularformel

C12H12O5

Molekulargewicht

236.22 g/mol

IUPAC-Name

2-[(2-methoxyphenyl)methylidene]butanedioic acid

InChI

InChI=1S/C12H12O5/c1-17-10-5-3-2-4-8(10)6-9(12(15)16)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

UNGXMTYKICNNSC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C=C(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.